molecular formula C32H48O5 B1666735 3-Acetyl-11-keto-beta-boswellic acid CAS No. 67416-61-9

3-Acetyl-11-keto-beta-boswellic acid

Cat. No. B1666735
CAS RN: 67416-61-9
M. Wt: 512.7 g/mol
InChI Key: HMMGKOVEOFBCAU-BCDBGHSCSA-N
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Description

AKBA is a naturally occurring pentacyclic triterpene isolated from the gum resin exudate from the stem of the tree Boswellia serrata, also known as frankincense . It selectively inhibits 5-lipoxygenase in an enzyme-directed, nonredox, and noncompetitive manner . AKBA has been studied for potential use in the control of inflammatory diseases, including arthritis and cancer .


Molecular Structure Analysis

The molecular formula of AKBA is C32H48O5 and its molecular weight is 512.72 . The structure of AKBA is complex, as it is a pentacyclic triterpene .


Chemical Reactions Analysis

AKBA has been found to have a variety of physiological actions, including anti-infection, anti-tumor, and antioxidant effects . It has also been shown to inhibit topoisomerase I and NF-κB signaling .

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Properties

3-Acetyl-11-keto-beta-boswellic acid (AKBA), a component of Boswellia serrata, has shown significant anti-inflammatory and immunomodulatory effects. It inhibits pro-inflammatory mediators, particularly leukotrienes, by blocking the 5-lipoxygenase enzyme, which is crucial for leukotriene synthesis. This mechanism underlies its effectiveness in conditions like arthritis, asthma, and Crohn's disease. Notably, it retains its anti-inflammatory properties when applied topically, as demonstrated in various inflammation models including mouse ear edema and rat paw edema (Singh et al., 2008).

Antitumor and Cytotoxic Activities

AKBA has been recognized for its cytotoxic and antitumor properties, particularly against various cancer types. Studies have shown that AKBA induces apoptosis in cancer cells through mechanisms like caspase activation, increased Bax expression, NF-κB downregulation, and induction of poly (ADP)-ribose polymerase (PARP) cleavage. These findings suggest its potential as a candidate for anticancer drug development (Khan et al., 2016).

Modulation of Human Platelet Aggregation

Research has shown that AKBA influences the aggregation of human platelets by affecting intracellular calcium concentrations. The presence of an 11-keto group in boswellic acids is significant for this activity, suggesting a complex interaction with human platelets that could have implications for cardiovascular risk patients (Siemoneit et al., 2017).

Extraction and Bioavailability Enhancement

Efforts to enhance the bioavailability of AKBA have led to the development of innovative extraction methods and formulations. Ethanol modified supercritical fluid extraction (SFE) has been optimized to maximize the yield of AKBA from Boswellia serrata, improving its efficacy in treating chronic inflammatory diseases (Niphadkar & Rathod, 2017).

Antimicrobial and Biofilm Inhibitory Effects

AKBA exhibits potent antimicrobial activities against various pathogens, including those resistant to traditional treatments. It has been particularly effective against Staphylococcus aureus, inhibiting biofilm formation and reducing preformed biofilms. These properties make AKBA a promising compound for treating bacterial infections and preventing biofilm-associated diseases (Raja et al., 2011).

Safety And Hazards

According to the safety data sheet, AKBA should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMGKOVEOFBCAU-BCDBGHSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303401
Record name Acetyl-11-keto-β-boswellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ACETYL-11-KETO-beta-BOSWELLIC ACID

CAS RN

67416-61-9
Record name Acetyl-11-keto-β-boswellic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67416-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl-11-ketoboswellic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067416619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl-11-keto-β-boswellic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYL-11-KETO-.BETA.-BOSWELLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS16QT99Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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